molecular formula C8H5N3O2S B8516109 7-nitro-1(2H)-phthalazinethione

7-nitro-1(2H)-phthalazinethione

Cat. No. B8516109
M. Wt: 207.21 g/mol
InChI Key: XHWWBHDIWZNRDI-UHFFFAOYSA-N
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Patent
US04889854

Procedure details

13.9 g of 7-nitro-1(2H)-phthalazinone and 16.3 g of Lawesson reagent in 170 ml of acetonitrile are heated under reflux for 45 minutes. The reaction mixture is filtered while hot. The filtrate is cooled in an ice-bath and the crystals obtained are removed by filtration under suction. After drying in vacuo and recrystallization there is obtained 7-nitro-1(2H)-phthalazinethione as yellow crystals of m.p. 233+-234° (methanol/acetonitrile).
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[N:9][NH:10][C:11]2=O)=[CH:6][CH:5]=1)([O-:3])=[O:2].COC1C=CC(P2(SP(C3C=CC(OC)=CC=3)(=S)S2)=[S:24])=CC=1>C(#N)C>[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[N:9][NH:10][C:11]2=[S:24])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC(C2=C1)=O
Name
Quantity
16.3 g
Type
reactant
Smiles
COC=1C=CC(=CC1)P2(=S)SP(=S)(S2)C=3C=CC(=CC3)OC
Name
Quantity
170 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 45 minutes
Duration
45 min
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered while hot
TEMPERATURE
Type
TEMPERATURE
Details
The filtrate is cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the crystals obtained
CUSTOM
Type
CUSTOM
Details
are removed by filtration under suction
CUSTOM
Type
CUSTOM
Details
After drying in vacuo
CUSTOM
Type
CUSTOM
Details
recrystallization there

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C2C=NNC(C2=C1)=S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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